4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide
Overview
Description
4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide is an organic compound with the molecular formula C12H17NO3S. This compound is characterized by the presence of a butanamide backbone substituted with a 4-methylphenyl and a methylsulfonyl group. It is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with butanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-methylbenzenesulfonyl chloride+butanamidetriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: 4-[(4-carboxyphenyl)(methylsulfonyl)amino]butanamide.
Reduction: 4-[(4-methylphenyl)(methylthio)amino]butanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methylphenyl)(methylsulfonyl)amino]butanamide
- 4-[(4-methylphenyl)(methylsulfonyl)amino]pentanamide
Uniqueness
4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable tool in research and industry.
Properties
IUPAC Name |
4-(4-methyl-N-methylsulfonylanilino)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-10-5-7-11(8-6-10)14(18(2,16)17)9-3-4-12(13)15/h5-8H,3-4,9H2,1-2H3,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFOOQABTSSAJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC(=O)N)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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